molecular formula C25H28N2O4 B11629026 4-Benzoyl-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one CAS No. 381692-02-0

4-Benzoyl-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11629026
CAS No.: 381692-02-0
M. Wt: 420.5 g/mol
InChI Key: YAJRKBWQTXINPW-LNVKXUELSA-N
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Description

4-Benzoyl-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process starts with the preparation of the pyrrol-2-one core, followed by the introduction of the benzoyl, hydroxy, methylphenyl, and morpholinyl groups through various chemical reactions. Common reagents used in these steps include benzoyl chloride, morpholine, and methylphenyl derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The morpholinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may produce a benzyl derivative.

Scientific Research Applications

4-Benzoyl-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzoyl-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 3-hydroxy-4-methoxy-: Shares the benzaldehyde and hydroxy functional groups.

    Benzaldehyde, 3-(4-methoxyphenoxy)-: Contains a benzaldehyde group with a methoxyphenoxy substituent.

Uniqueness

4-Benzoyl-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential as a versatile research tool.

Properties

CAS No.

381692-02-0

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H28N2O4/c1-18-8-10-19(11-9-18)22-21(23(28)20-6-3-2-4-7-20)24(29)25(30)27(22)13-5-12-26-14-16-31-17-15-26/h2-4,6-11,22,28H,5,12-17H2,1H3/b23-21-

InChI Key

YAJRKBWQTXINPW-LNVKXUELSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4CCOCC4

Origin of Product

United States

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